molecular formula C23H19N3O5S B2600284 2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)propanamide CAS No. 1021040-15-2

2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)propanamide

Cat. No.: B2600284
CAS No.: 1021040-15-2
M. Wt: 449.48
InChI Key: SALDIKRHPZVHST-UHFFFAOYSA-N
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Description

This compound features a hybrid structure combining a benzo[d][1,3]dioxol-5-yloxy moiety, a propanamide linker, and a 7-methyl-5-oxo-thiazolo[3,2-a]pyrimidine core. The benzo[d][1,3]dioxol group (a methylenedioxybenzene derivative) is known for enhancing lipophilicity and metabolic stability in drug design . The propanamide linker facilitates hydrogen bonding, which may influence solubility and target binding .

Synthesis likely involves:

Heterocyclic core formation: Cyclization of thiazole and pyrimidine precursors, as seen in analogous thiazolo[3,2-a]pyrimidine syntheses .

Substitution and coupling: Introduction of the benzo[d][1,3]dioxol-5-yloxy group via nucleophilic aromatic substitution or Mitsunobu reaction .

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yloxy)-N-[3-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O5S/c1-13-8-21(27)26-18(11-32-23(26)24-13)15-4-3-5-16(9-15)25-22(28)14(2)31-17-6-7-19-20(10-17)30-12-29-19/h3-11,14H,12H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SALDIKRHPZVHST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(=CSC2=N1)C3=CC(=CC=C3)NC(=O)C(C)OC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)propanamide typically involves multi-step organic reactions. The process begins with the preparation of the benzo[d][1,3]dioxole derivative, followed by the synthesis of the thiazolo[3,2-a]pyrimidine core. These intermediates are then coupled under specific conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes due to its unique structure.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.

    Industry: It might be used in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism by which 2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)propanamide exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound Core Structure Key Substituents Functional Groups
Target Compound Thiazolo[3,2-a]pyrimidine Benzo[d][1,3]dioxol-5-yloxy, propanamide Amide, ether, oxo, methyl
Ethyl 7-methyl-3-oxo-5-phenyl derivative Thiazolo[3,2-a]pyrimidine Trimethoxybenzylidene, ethyl carboxylate Ester, oxo, methyl
1,3,4-Thiadiazolo[3,2-a]pyrimidine Thiadiazolo[3,2-a]pyrimidine Phenyl, ethyl carboxylate Thiadiazole, ester, oxo
Benzo[d][1,3]dioxol-pyrazole derivative Pyrazole tert-Butyl, aroyl Amide, ether

Key Findings and Insights

The propanamide linker enhances hydrogen-bonding capacity relative to ester-containing analogs (e.g., ), which could improve target affinity or crystallinity .

Synthetic Challenges :

  • The thiazolo[3,2-a]pyrimidine core requires precise cyclization conditions, as seen in analogous syntheses using LiH or NaOH .
  • Steric hindrance from the 7-methyl group may complicate substitution reactions .

Biological Potential: While direct bioactivity data for the target compound is unavailable, structurally related thiazolo[3,2-a]pyrimidines exhibit antimicrobial and anti-inflammatory properties . The benzo[d][1,3]dioxol moiety is associated with anticonvulsant activity in pyrazole derivatives , hinting at possible dual mechanisms of action.

Biological Activity

The compound 2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)propanamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications for therapeutic applications based on recent research findings.

Chemical Structure

The compound features a complex structure comprising a benzo[d][1,3]dioxole moiety and a thiazolo[3,2-a]pyrimidine derivative. The structural formula can be represented as follows:

C22H22N4O4S\text{C}_{22}\text{H}_{22}\text{N}_4\text{O}_4\text{S}

Antidiabetic Potential

Recent studies have highlighted the potential of benzodioxole derivatives in managing diabetes through inhibition of α-amylase, an enzyme involved in carbohydrate metabolism. For instance, related compounds have shown IC50 values ranging from 0.68 µM to 0.85 µM against α-amylase, indicating significant inhibitory activity while maintaining low cytotoxicity towards normal cell lines (IC50 > 150 µM) . This suggests that derivatives like our compound may also exhibit similar antidiabetic effects.

Anticancer Properties

The compound's thiazolo[3,2-a]pyrimidine component is known for anticancer activity. In vitro studies have demonstrated that related compounds exhibit cytotoxic effects against various cancer cell lines with IC50 values between 26 µM and 65 µM . These findings warrant further investigation into the specific anticancer mechanisms of the target compound.

The proposed mechanism of action involves the interaction of the compound with specific enzymes and receptors within the body. The benzo[d][1,3]dioxole moiety is believed to enhance binding affinity to hydrophobic pockets in target proteins, potentially leading to enzyme inhibition or modulation of receptor signaling pathways .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, a comparison with similar benzodioxole derivatives is useful. The following table summarizes key data from various studies:

Compound NameIC50 (α-amylase)IC50 (Cancer Cell Lines)Remarks
Compound IIa0.85 µM26–65 µMPotent inhibitor
Compound IIc0.68 µMNot specifiedEffective in vivo
Compound St.115.26 µMNot specifiedSignificant activity

Case Studies and Research Findings

  • Antidiabetic Studies : In vivo experiments using streptozotocin-induced diabetic mice demonstrated that similar benzodioxole derivatives could significantly reduce blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after treatment .
  • Cytotoxicity Assessments : MTS assays conducted on various cell lines revealed that certain derivatives displayed negligible toxicity towards normal cells while effectively inhibiting cancer cell proliferation .

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